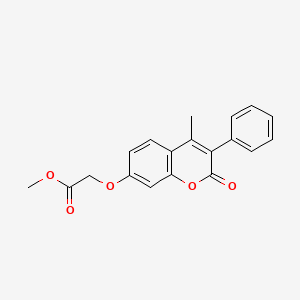
Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” is a chemical compound with the linear formula C18H14O4 . It has a molecular weight of 294.31 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound was established by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied. For example, a multicomponent reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of Et3N leads to a previously unknown compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H14O4), molecular weight (294.31), and its linear structure . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
“Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” can be used in organic synthesis. For example, it was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . The high yield and operational simplicity are the main features of the presented synthetic procedure .
Preparation of Photoactive Derivatives
This compound can be used to prepare photoactive derivatives of cellulose. A mild esterification of the biopolymer with “Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” was carried out via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This process led to the creation of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
Light-Triggered Photodimerization
The chromene moieties of the photoactive polyelectrolytes prepared using “Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” can undergo light-triggered photodimerization . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Drug Development
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities, which has inspired the development of many approaches to their synthesis .
Synthesis of Polysaccharide Derivatives
“Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” can be used in the synthesis of photosensitive polysaccharide derivatives . These derivatives are of great academic and practical interest due to their potential applications in various smart materials .
Development of Smart Materials
Light-sensitive polymers provide the basis for a number of specialized applications and are employed in various smart materials . The photoactive derivatives of cellulose prepared using “Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” can be used in the design of these smart materials .
Direcciones Futuras
The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest . Furocoumarin derivatives are an important class of heterocyclic compounds widely presented in various natural products . They possess significant biological activity and are used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, furocoumarins can be employed in the treatment of various skin diseases .
Propiedades
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-15-9-8-14(23-11-17(20)22-2)10-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQEDMVPZKJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2642919.png)
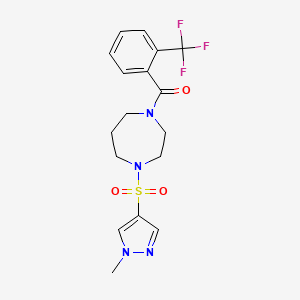
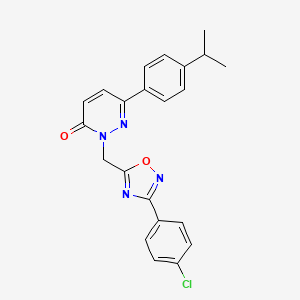


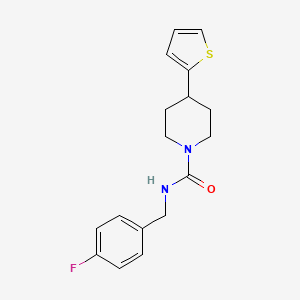
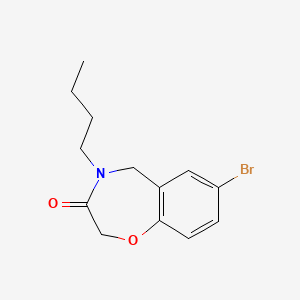
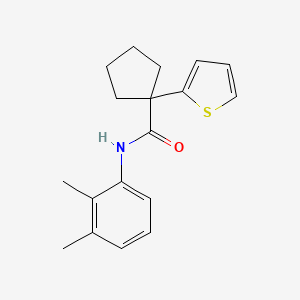

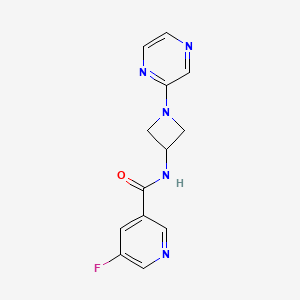

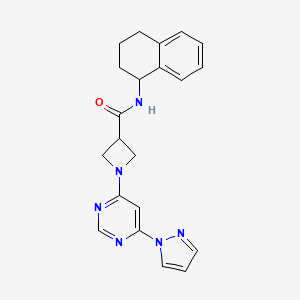
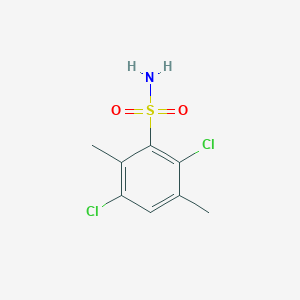
![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)